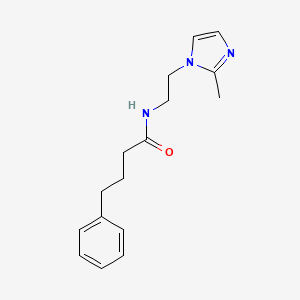
N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)-4-phenylbutanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)-4-phenylbutanamide” is a complex organic molecule. It contains an imidazole ring, which is a five-membered ring with two non-adjacent nitrogen atoms. The imidazole ring in this compound is substituted with a methyl group at one of the nitrogen atoms . The compound also contains an amide functional group, which is a carbonyl (C=O) group attached to a nitrogen atom, and a phenyl group, which is a six-membered aromatic ring .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the imidazole ring, the amide functional group, and the phenyl ring. These groups would likely contribute to the overall polarity, reactivity, and other physical and chemical properties of the molecule .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the imidazole ring, the amide group, and the phenyl ring. The imidazole ring, being a heterocycle with two nitrogen atoms, could potentially participate in various types of reactions, including nucleophilic substitutions, electrophilic substitutions, and others .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the imidazole ring, the amide group, and the phenyl ring would likely contribute to its polarity, solubility, melting point, boiling point, and other properties .科学的研究の応用
Bioanalytical Method Development
A study by Masuda, Kanayama, Manita, Ohmori, and Ooie (2007) developed and validated sensitive and selective bioanalytical methods for imidafenacin (KRP-197/ONO-8025, IM) and its metabolites in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Imidafenacin, closely related to the compound , showcases the utility of such molecules in analytical chemistry for therapeutic monitoring and pharmacokinetic studies Development and validation of bioanalytical methods for Imidafenacin (KRP-197/ONO-8025) and its metabolites in human plasma by liquid chromatography-tandem mass spectrometry.
N-Heterocyclic Carbene (NHC) Catalysis
Grasa, Gueveli, Singh, and Nolan (2003) reported on the efficiency of imidazol-2-ylidenes, a family of N-heterocyclic carbenes (NHC), as catalysts in transesterification reactions involving numerous esters and alcohols. This research highlights the role of compounds with imidazole units, similar to the molecule of interest, in facilitating chemical transformations, which are crucial in organic synthesis and pharmaceutical drug development Efficient transesterification/acylation reactions mediated by N-heterocyclic carbene catalysts.
Synthesis of Novel Compounds
Research into novel compounds often involves the synthesis of molecules that contain the imidazole ring. For example, Hassan, Khan, and Amir (2012) synthesized a series of N-(substituted benzothiazol-2-yl)amide derivatives evaluated for their anticonvulsant and neuroprotective effects. This study exemplifies the exploration of molecules with imidazole components for potential therapeutic applications Design, synthesis and evaluation of N-(substituted benzothiazol-2-yl)amides as anticonvulsant and neuroprotective.
Antimycotic Properties
The synthesis and investigation of 1-[[2-aryl-4-(arylalkyl)-1,3-dioxolan-2-yl]methyl]-1H-imidazoles by Heeres and van Cutsem (1981) demonstrate the antimycotic and antibacterial properties of imidazole derivatives. These findings are significant for developing new antimicrobial agents Antimycotic imidazoles. 5. Synthesis and antimycotic properties of 1-[[2-aryl-4-(arylalkyl)-1,3-dioxolan-2-yl]methyl]-1H-imidazoles.
特性
IUPAC Name |
N-[2-(2-methylimidazol-1-yl)ethyl]-4-phenylbutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O/c1-14-17-10-12-19(14)13-11-18-16(20)9-5-8-15-6-3-2-4-7-15/h2-4,6-7,10,12H,5,8-9,11,13H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBLOAJLFEYIDEK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN1CCNC(=O)CCCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
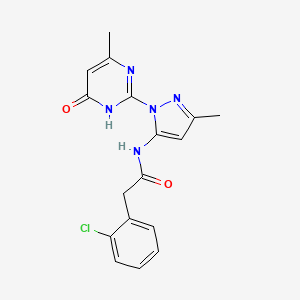
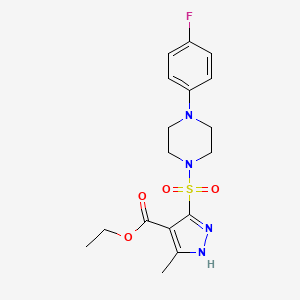
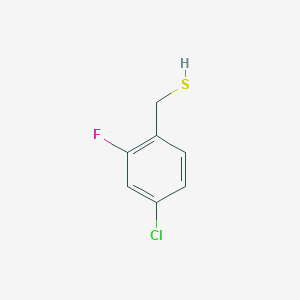
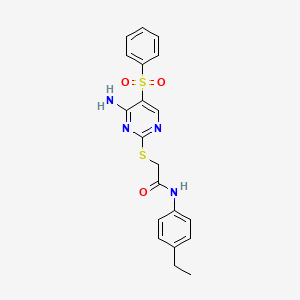
![N1-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-(3,4-dimethylphenyl)oxalamide](/img/structure/B2676337.png)
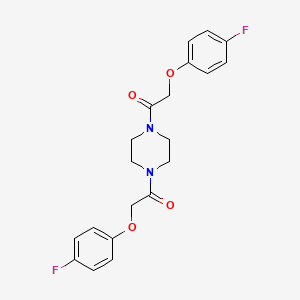
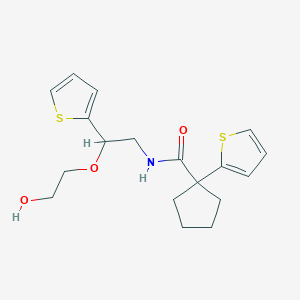
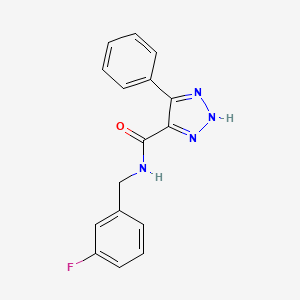
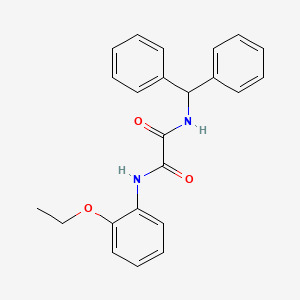
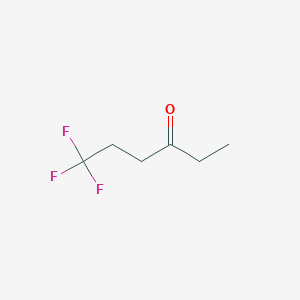

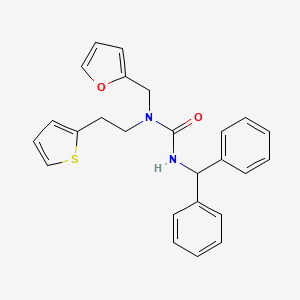
![N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-5-methylisoxazole-3-carboxamide](/img/structure/B2676351.png)

